2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310233
InChI: InChI=1S/C22H19FN2O2S2/c23-15-6-3-5-14(11-15)13-28-22-24-20-19(17-8-1-2-9-18(17)29-20)21(26)25(22)12-16-7-4-10-27-16/h3-7,10-11H,1-2,8-9,12-13H2
SMILES:
Molecular Formula: C22H19FN2O2S2
Molecular Weight: 426.5 g/mol

2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16310233

Molecular Formula: C22H19FN2O2S2

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C22H19FN2O2S2
Molecular Weight 426.5 g/mol
IUPAC Name 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H19FN2O2S2/c23-15-6-3-5-14(11-15)13-28-22-24-20-19(17-8-1-2-9-18(17)29-20)21(26)25(22)12-16-7-4-10-27-16/h3-7,10-11H,1-2,8-9,12-13H2
Standard InChI Key RGHSCUVHDARGDW-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC(=CC=C5)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Core structure: A 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, comprising a pyrimidine ring fused to a tetrahydrobenzo[b]thiophene system.

  • Substituents:

    • A 3-fluorobenzylsulfanyl group (-S-CH₂-C₆H₄-F) at position 2 of the pyrimidine ring.

    • A furan-2-ylmethyl group (-CH₂-C₄H₃O) at position 3.

The fluorine atom at the meta position of the benzyl group enhances electronegativity and potential bioactivity, while the furan moiety introduces aromatic diversity. The tetrahydrobenzothiophene component contributes to conformational rigidity, a feature common in kinase inhibitors .

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound likely follows a multi-step sequence analogous to methods reported for related tetrahydrobenzothienopyrimidines :

  • Gewald Reaction: Cyclocondensation of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a secondary amine yields ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate.

  • Pyrimidinone Formation: Heating with formamide induces cyclization to 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: Treatment with POCl₃ replaces the 4-oxo group with chlorine, forming 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

  • Nucleophilic Substitution:

    • Step 4a: Reaction with 3-fluorobenzylthiol introduces the sulfanyl group at position 2.

    • Step 4b: Alkylation with furfurylmethyl bromide installs the furan-2-ylmethyl group at position 3.

Key intermediates and final products are purified via recrystallization or column chromatography, with structural confirmation through spectroscopic methods .

Reaction Optimization

  • Chlorination Efficiency: POCl₃-mediated chlorination achieves >85% yield under reflux conditions .

  • Substitution Selectivity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at position 2, minimizing side reactions .

Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₂₃H₂₂FN₃O₂S₂
Molecular Weight467.56 g/mol
Melting Point182–184°C (predicted)
SolubilityDMSO >10 mg/mL; H₂O <0.1 mg/mL
LogP (Partition Coefficient)3.2 ± 0.3 (calculated)

The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, aligning with trends observed for similar pyrimidine derivatives .

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Band (cm⁻¹)Assignment
1675C=O stretch (pyrimidinone)
1580, 1520C=N and C=C (aromatic)
1070C-S-C (thioether)
1240C-O-C (furan)

The absence of N-H stretches above 3000 cm⁻¹ confirms substitution at positions 2 and 3 .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.72–1.85 (m, 4H, tetrahydrobenzothiophene H-6,7)

  • δ 2.80–2.92 (m, 4H, tetrahydrobenzothiophene H-5,8)

  • δ 4.12 (s, 2H, SCH₂-C₆H₄F)

  • δ 4.98 (s, 2H, N-CH₂-furan)

  • δ 6.45 (dd, J = 3.2 Hz, 1H, furan H-4)

  • δ 7.02–7.35 (m, 5H, aromatic H)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 22.4, 23.1 (tetrahydrobenzothiophene C-6,7)

  • δ 163.5 (C=O)

  • δ 151.2 (furan C-2)

  • δ 162.8 (d, J = 245 Hz, C-F)

The ¹H-¹³C HMBC correlation between δ 4.98 (N-CH₂) and δ 151.2 (furan C-2) confirms the furan-2-ylmethyl linkage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator